2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide
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Overview
Description
2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core with a chloro substituent at the 6-position, a phenyl group at the 4-position, and a sulfanyl group at the 3-position The acetamide moiety is attached to the sulfanyl group, with a 3,5-dimethylphenyl substituent on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Introduction of the Chloro and Phenyl Groups: The chloro and phenyl groups can be introduced through electrophilic aromatic substitution reactions.
Formation of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions, where a thiol group replaces a leaving group on the quinoline core.
Attachment of the Acetamide Moiety: The acetamide moiety can be attached through an amide coupling reaction, using reagents such as carbodiimides or acyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and potential biological activities.
Materials Science: The compound’s unique properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Chemical Synthesis:
Mechanism of Action
The mechanism of action of 2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoline core and sulfanyl group. These interactions can lead to the modulation of various biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide
- 2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
- 2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide
Uniqueness
The uniqueness of 2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3,5-dimethylphenyl group on the acetamide moiety can lead to different steric and electronic effects compared to other similar compounds, potentially resulting in unique properties and applications.
Properties
Molecular Formula |
C25H21ClN2O2S |
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Molecular Weight |
449.0 g/mol |
IUPAC Name |
2-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C25H21ClN2O2S/c1-15-10-16(2)12-19(11-15)27-22(29)14-31-24-23(17-6-4-3-5-7-17)20-13-18(26)8-9-21(20)28-25(24)30/h3-13H,14H2,1-2H3,(H,27,29)(H,28,30) |
InChI Key |
NZRKRSRNVCTXII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
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